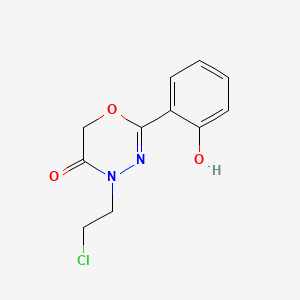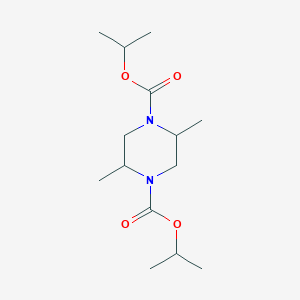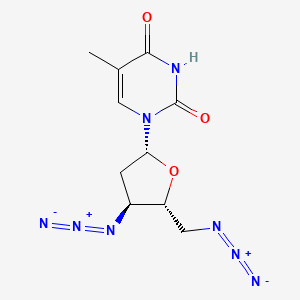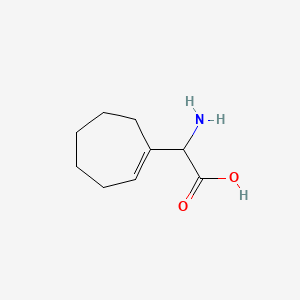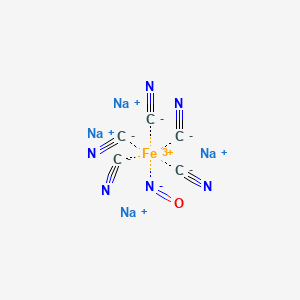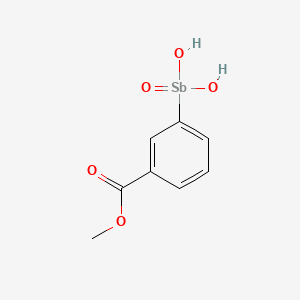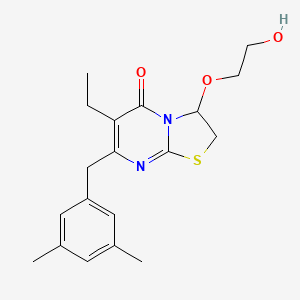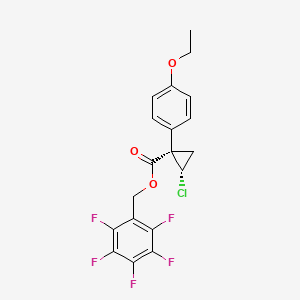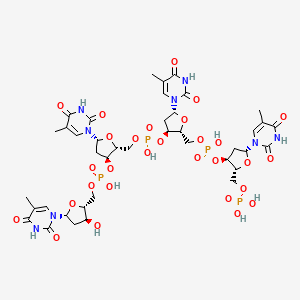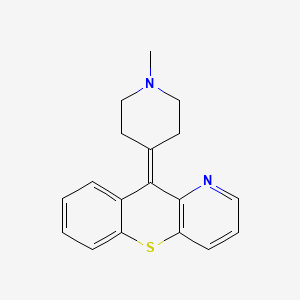
10-(N-Methylpiperidyliden-4)-1-azathioxanthene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(N-Methylpiperidyliden-4)-1-azathioxanthene is a chemical compound that belongs to the class of thioxanthenes. Thioxanthenes are known for their diverse applications in medicinal chemistry, particularly as antipsychotic agents. This compound is characterized by the presence of a piperidine ring attached to a thioxanthene core, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-(N-Methylpiperidyliden-4)-1-azathioxanthene typically involves the following steps:
Formation of the Thioxanthene Core: The thioxanthene core can be synthesized through a series of condensation reactions involving appropriate starting materials such as thiophenol and benzaldehyde derivatives.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction. This involves the reaction of the thioxanthene core with N-methylpiperidine under basic conditions.
Final Cyclization: The final step involves cyclization to form the complete this compound structure. This step may require specific catalysts and controlled reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of industrial-grade reagents, and implementation of purification techniques such as recrystallization and chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
10-(N-Methylpiperidyliden-4)-1-azathioxanthene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced thioxanthene derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkyl halides under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thioxanthene derivatives.
Substitution: Substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
10-(N-Methylpiperidyliden-4)-1-azathioxanthene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various thioxanthene derivatives with potential pharmacological activities.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its antipsychotic properties and potential use in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and as a component in chemical sensors.
Mecanismo De Acción
The mechanism of action of 10-(N-Methylpiperidyliden-4)-1-azathioxanthene involves its interaction with specific molecular targets in the body. The compound is known to bind to dopamine receptors, particularly the D2 receptor, which plays a crucial role in modulating neurotransmitter activity in the brain. This binding leads to the inhibition of dopamine-mediated signaling pathways, resulting in its antipsychotic effects.
Comparación Con Compuestos Similares
Similar Compounds
Chlorpromazine: Another thioxanthene derivative with antipsychotic properties.
Fluphenazine: A phenothiazine derivative with similar pharmacological activities.
Haloperidol: A butyrophenone derivative used as an antipsychotic agent.
Uniqueness
10-(N-Methylpiperidyliden-4)-1-azathioxanthene is unique due to its specific structural features, such as the presence of a piperidine ring and a thioxanthene core. These features contribute to its distinct pharmacological profile and make it a valuable compound for scientific research and therapeutic applications.
Propiedades
Número CAS |
47124-87-8 |
|---|---|
Fórmula molecular |
C18H18N2S |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
10-(1-methylpiperidin-4-ylidene)thiochromeno[3,2-b]pyridine |
InChI |
InChI=1S/C18H18N2S/c1-20-11-8-13(9-12-20)17-14-5-2-3-6-15(14)21-16-7-4-10-19-18(16)17/h2-7,10H,8-9,11-12H2,1H3 |
Clave InChI |
VDUZTAFGMNZUJR-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(=C2C3=CC=CC=C3SC4=C2N=CC=C4)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


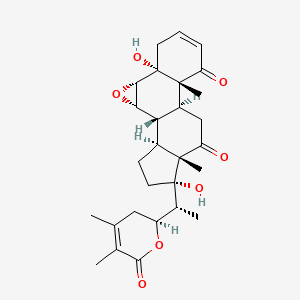
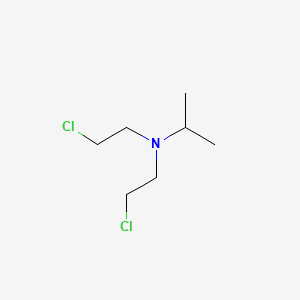
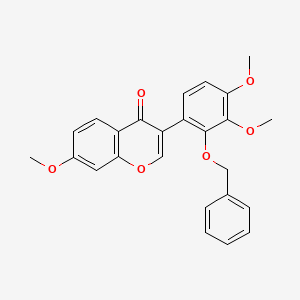
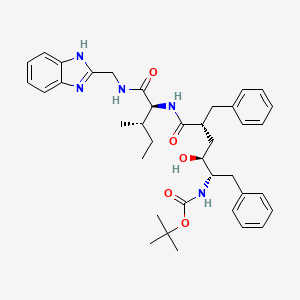
![Methyl 2-[[2-[[2-[(2-hydroxybenzoyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetate](/img/structure/B12798435.png)
